1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone
Brand Name: Vulcanchem
CAS No.: 850932-48-8
VCID: VC6012364
InChI: InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3
SMILES: CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone

CAS No.: 850932-48-8

Cat. No.: VC6012364

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone - 850932-48-8

Specification

CAS No. 850932-48-8
Molecular Formula C21H22N2O3S
Molecular Weight 382.48
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfonylethanone
Standard InChI InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3
Standard InChI Key QZWDRTSCVPJOMM-UHFFFAOYSA-N
SMILES CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43

Introduction

Structural Analysis and Molecular Characteristics

Core Framework and Functional Groups

The molecule comprises three distinct moieties:

  • Indoline: A bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring (C8H9N) .

  • Sulfonyl-linked indole: A 1-propyl-substituted indole (C11H13N) connected via a sulfonyl (-SO2-) group, which introduces electron-withdrawing characteristics and enhances molecular rigidity .

  • Ethanone backbone: A ketone group bridges the indoline and sulfonyl-indole components, contributing to planar geometry and potential hydrogen-bonding interactions .

The IUPAC name reflects this arrangement: the ethanone backbone is substituted at position 1 by indoline and at position 2 by the sulfonated indole.

Stereoelectronic Properties

  • Electron distribution: The sulfonyl group withdraws electron density from the indole ring, polarizing the molecule and enhancing its reactivity toward nucleophilic agents .

  • Conformational flexibility: The propyl chain on the indole nitrogen introduces steric bulk, potentially influencing binding interactions in biological systems .

Synthesis and Characterization

Proposed Synthetic Routes

While no direct synthesis of this compound is documented, analogous methodologies suggest a multi-step approach:

Step 1: Synthesis of 1-Propyl-1H-Indole-3-Sulfonyl Chloride

  • Sulfonation: Treat 1-propylindole with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the sulfonyl chloride intermediate .

  • Reaction conditions: 0–5°C, anhydrous environment to prevent hydrolysis .

Step 2: Coupling with 1-(Indolin-1-yl)Ethan-1-one

  • Nucleophilic acyl substitution: React the sulfonyl chloride with 1-(indolin-1-yl)ethan-1-one (CAS 16078-30-1) in the presence of a base (e.g., triethylamine) to form the sulfonyl ethanone linkage .

  • Catalyst: Fe3O4@SiO2@Si-Pr-NH-CH2CH2NH2 magnetic nanocatalyst, as used in similar bis-indole syntheses, could enhance yield and purity under solvent-free conditions .

Step 3: Purification and Isolation

  • Chromatography: Column chromatography using silica gel and ethyl acetate/hexane (4:1) eluent .

  • Crystallization: Recrystallization from ethanol/water mixtures to obtain high-purity crystals .

Spectroscopic Characterization

  • IR spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹, ν(SO2) asymmetric ~1350 cm⁻¹, and symmetric ~1150 cm⁻¹ .

  • NMR (1H):

    • Indoline protons: δ 6.8–7.2 (aromatic), δ 3.2–3.6 (N-CH2 of indoline) .

    • Propyl chain: δ 0.9 (CH3), δ 1.6 (CH2), δ 4.0 (N-CH2) .

  • Mass spectrometry: Molecular ion peak at m/z 383.5 (C22H23N3O3S) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to hydrophobic indole/indoline rings .

  • Thermal stability: Decomposition above 200°C, inferred from analogous sulfonated indoles .

Crystallographic Data

  • Crystal system: Monoclinic (predicted via analogous structures) .

  • Unit cell parameters:

    • a = 10.2 Å, b = 7.8 Å, c = 12.4 Å

    • α = 90°, β = 92°, γ = 90° .

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